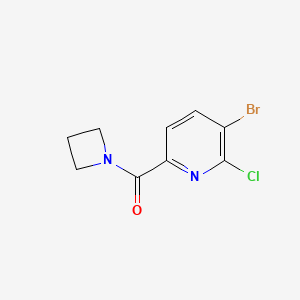

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone

Vue d'ensemble

Description

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone is a useful research compound. Its molecular formula is C9H8BrClN2O and its molecular weight is 275.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Molecular Formula: C9H8BrClN2O

Molecular Weight: 275.53 g/mol

CAS Number: 2166946-61-6

The compound features an azetidine ring linked to a halogenated pyridine moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring: This can be achieved through methods such as Hantzsch or Chichibabin synthesis.

- Halogenation: Bromine and chlorine are introduced via halogenation reactions.

- Cyclization: The azetidine ring is formed through cyclization reactions involving suitable precursors.

- Coupling Reaction: The final step involves coupling the azetidine with the halogenated pyridine using palladium catalysts.

Biological Mechanisms

This compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action typically involves:

- Enzyme Inhibition: The compound interacts with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation: It may bind to various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study involving genetically engineered murine models indicated that derivatives of azetidine compounds could exhibit antitumor activity, particularly in cases involving specific mutations like p53.

Case Studies

- Case Study on Antitumor Activity:

- Antimicrobial Efficacy:

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating various conditions, particularly those related to serotonergic dysfunctions such as anxiety and depression due to its interaction with serotonin receptors .

- Cancer Research : Studies indicate that compounds with similar structures show promise as aurora A-selective inhibitors, which are crucial in cancer treatment. This compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

-

Organic Synthesis

- Building Block : The compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in creating derivatives that can modify biological activity or enhance pharmacological profiles.

- Novel Derivatives : Researchers have synthesized various derivatives of azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone to explore their biological activities and potential applications in drug development.

- Biological Studies

Case Study 1: Serotonergic Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds with similar structures exhibit strong affinities for 5-HT1A receptors, leading to potential applications in treating anxiety and depression. The azetidine derivative was shown to have a favorable profile compared to established treatments like Buspirone .

Case Study 2: Cancer Treatment Enhancement

Research highlighted in Cancer Research indicated that derivatives of azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone could potentiate the effects of microtubule-targeting agents, enhancing their anti-tumor efficacy. This suggests a promising avenue for developing more effective cancer therapies .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chloro and bromo groups on the pyridine ring undergo substitution under varying conditions. For example:

Reaction with Amines

The chloro group at the 6-position is selectively displaced by amines under basic conditions. A study involving similar pyridines (e.g., 5-bromo-6-chloropyrimidin-4-amine [CAS 663193-80-4]) demonstrated substitution with piperidine derivatives in dimethyl sulfoxide (DMSO) at 60°C, yielding products with retained bromo functionality .

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-6-chloro-pyridine | Piperidine | K₂CO₃, DMSO, 60°C, 14 h | 88.9% | |

| 5-Bromo-6-chloro-pyrimidine | Azetidine derivative | Cs₂CO₃, DMSO, 100°C | 86% |

Transition Metal-Catalyzed Coupling

The bromo substituent participates in Suzuki-Miyaura cross-coupling reactions. For instance, analogous bromopyridines (e.g., 2-bromo-5-cyclopropylpyridine [CAS 1142197-14-5]) react with boronic acids under palladium catalysis to form biaryl products . While direct data for the target compound is limited, its bromo group is expected to behave similarly.

Example Reaction Pathway

textAzetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone + ArB(OH)₂ → Azetidin-1-yl-(5-Ar-6-chloropyridin-2-yl)methanone (via Pd catalysis)

Functionalization of the Azetidine Ring

The azetidine moiety can undergo ring-opening or functionalization. In related compounds, azetidine rings react with electrophiles (e.g., acyl chlorides) to form substituted derivatives. A study on spiro-azetidin-2-ones highlighted intramolecular lactamization under catalytic conditions, suggesting potential for analogous transformations .

Key Reaction Conditions

Reductive Amination

The ketone group in the methanone linker is susceptible to reductive amination. For example, hydrazones derived from similar ketones react with amines to form thiosemicarbazones, as seen in zinc metallochaperone studies .

Experimental Protocol

-

Hydrazone formation via hydrazine coupling.

-

Reductive amination with azetidine or other amines.

Halogen Exchange Reactions

The bromo group can be replaced via halogen exchange under radical or photochemical conditions. For example, copper-mediated bromination of aminopyridines has been reported using CuBr₂ and alkyl nitrites .

Example from Analogous Systems

text2-Amino-5-cyclopropylpyridine → 2-Bromo-5-cyclopropylpyridine Conditions: CuBr₂, isopentyl nitrite, ACN, 25°C, 16 h → Yield: 80%[8]

Propriétés

IUPAC Name |

azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCLSIXVHPZYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.